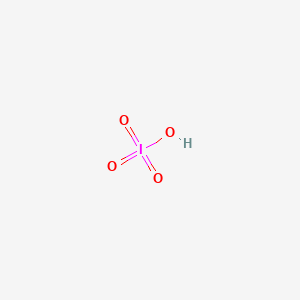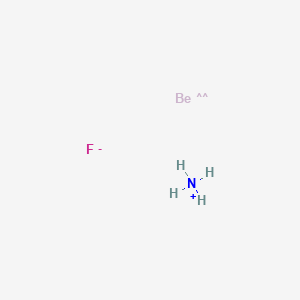
Iron, isotope of mass 54
Vue d'ensemble
Description
Iron-54 is a stable isotope of Iron . It has a mass number of 54, which means it has 54 nucleons (protons and neutrons combined). It has an atomic number of 26, which means it has 26 protons. The number of neutrons is 28 . Its isotopic mass is 53.939609 u . Iron is a metal in the first transition series and is by mass the most common element on Earth .
Synthesis Analysis
Iron isotope analysis is primarily carried out by MC-ICP-SFMS (multicollector ICP-SFMS). ALS Scandinavia has developed a matrix separation method that can be applied prior to analysis for significantly improved measurement uncertainty .
Molecular Structure Analysis
Iron has four stable isotopes, 54Fe, 56Fe, 57Fe, 58Fe, which represent 5.845, 91.754, 2.1191, and 0.2919 atom% respectively of the total . The isotopic shifts of 54FeO/56FeO and 54FeO2/56FeO2 molecular emissions were identified at each rotational branch line .
Chemical Reactions Analysis
Iron isotopes show analytically significant mass-dependent isotopic variations in nature. The largest isotopic fractionation were observed for low temperature redox reactions . Iron also readily combines with oxygen in moist air to form iron oxide (Fe2O3), known as rust .
Physical And Chemical Properties Analysis
Iron-54 has a nuclear binding energy of 471.76396686 MeV per nucleus . It has a charge radius of 3.6933 femtometer . The physical properties of Iron-54 are similar to those of other isotopes of iron. Iron is a gray powder with a melting point of 1538 °C and a boiling point of 2861 °C .
Applications De Recherche Scientifique
Biological Tracer Applications : Fe-54 has been used as a stable isotope tracer in biological studies. Miller and Van Campen (1979) developed a methodology using stable isotopes of iron (including Fe-54) as biological tracers, quantitated by measurement of ion abundances with a quadrupole mass spectrometer (Miller & Van Campen, 1979).
Early Detection of Iron Isotopes : Aston (1924) demonstrated the occurrence of the light isotope Fe-54 in iron anode rays, establishing a methodology for early detection of this isotope (Aston, 1924).
Measurement of Iron Absorption in Humans : Barrett et al. (1994) used stable isotopes including Fe-54 to investigate iron absorption in healthy women, comparing the results with those determined using a radioisotope and whole body counting (Barrett et al., 1994).
Evaluation of Iron Bioavailability : Hansen, Werner, and Kaltwasser (1992) described a procedure to evaluate the bioavailability of iron in pharmaceutical preparations using Fe-54 as a tracer and mass spectrometry (Hansen, Werner, & Kaltwasser, 1992).
In Vivo Studies of Iron Metabolism : Wittmaack, Hansen, and Werner (1986) explored the use of secondary ion mass spectrometry (SIMS) with Fe-54 for investigations on iron metabolism (Wittmaack, Hansen, & Werner, 1986).
Iron Isotope Fractionation Studies : Research by Schauble, Rossman, and Taylor (2001) predicted significant iron-isotope fractionations among iron-bearing complexes, with implications for geochemical and cosmochemical studies (Schauble, Rossman, & Taylor, 2001).
Mécanisme D'action
Orientations Futures
Iron isotopes, including Iron-54, are increasingly being used to determine the source of the iron present in geological or biological materials and to characterize the chemical reactions that may have led to the form of iron under study . They are particularly useful in studying traces of life and their environment when used in conjunction with other mineralogical, biological, and chemical indicators .
Propriétés
IUPAC Name |
iron-54 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[54Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930633 | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.939608 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13982-24-6 | |
| Record name | Iron, isotope of mass 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What spectroscopic techniques have been employed to study Iron-54?
A1: Research utilizing Iron-54 has employed various spectroscopic methods, including: * Resonance Raman spectroscopy: This technique was used to analyze the vibrational spectra of compounds containing Iron-54, specifically focusing on iron-sulfur stretching vibrations. [, ] * Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique enabled the precise determination of Iron-54 incorporation into erythrocytes, facilitating iron absorption studies. [] * Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive method was used to measure Iron-54 ratios in serum samples, enabling the study of iron absorption from food. []
Q2: How does Iron-54 behave under various conditions relevant to its applications?
A2: Being a stable isotope, Iron-54 does not undergo radioactive decay. Its behavior under various conditions is primarily determined by the chemical form it takes, as Iron-54 itself doesn't possess unique material properties beyond its isotopic mass difference.
Q3: Does Iron-54 exhibit any unique catalytic properties?
A3: Iron-54 does not inherently possess unique catalytic properties. Its applications are primarily focused on its use as a tracer in studying iron-containing compounds and their reactions due to its isotopic difference. [, ]
Q4: Have there been computational studies involving Iron-54?
A4: While the provided research papers do not explicitly mention computational studies on Iron-54, its isotopic mass could be incorporated into computational models. This could be useful for studying reaction mechanisms or vibrational modes of iron-containing compounds with greater accuracy.
Q5: How has Iron-54 been used in nuclear physics research?
A5: Iron-54 has been a subject of study in nuclear reactions, particularly those involving neutrons and protons. Experiments have investigated reactions like (n,p), (d,p), and (p,α) on Iron-54, contributing to our understanding of nuclear structure and reaction mechanisms. [, , , , , ]
Q6: What is the significance of studying nuclear reactions with Iron-54?
A6: These studies provide valuable data on nuclear cross-sections, energy levels of the resulting nuclei, and insights into nuclear forces. The information gathered contributes to our fundamental understanding of nuclear physics and has applications in areas like nuclear astrophysics and reactor design. [, , ]
Q7: How does the abundance of Iron-54 vary in different environments?
A7: The relative abundance of iron isotopes, including Iron-54, can vary slightly in different environments. This is influenced by processes like nucleosynthesis in stars and isotopic fractionation. Studying these variations provides insights into the origin and evolution of the solar system and other celestial bodies. []
Q8: What can we learn from studying Iron-54 in meteorites?
A8: The isotopic composition of iron in meteorites offers clues about the early solar system. Variations in Iron-54 abundance relative to other iron isotopes help scientists decipher the processes that occurred during the formation of the solar system. []
Q9: How has Iron-54 been utilized in studying iron absorption?
A9: Researchers have used Iron-54 as a stable isotope tracer in human studies to investigate iron absorption from food. By administering a controlled dose of Iron-54 and tracking its presence in blood samples, they could accurately assess the efficiency of iron absorption in pregnant women and other populations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















